2-Bromo-4-fluorophenyl isothiocyanate

Descripción

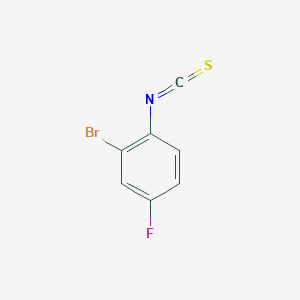

2-Bromo-4-fluorophenyl isothiocyanate (CAS: 175205-35-3) is an aryl isothiocyanate derivative with the molecular formula C₇H₃BrFNS and a molecular weight of 232.07 g/mol. Its structure features a bromine atom at the 2-position and a fluorine atom at the 4-position of the benzene ring, with an isothiocyanate (-N=C=S) group at the 1-position (Figure 1). This compound is characterized by its electrophilic isothiocyanate group, which enables reactivity in nucleophilic addition and cyclization reactions, making it valuable in medicinal chemistry and material science .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLVXFSUADEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371284 | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183995-72-4, 175205-35-3 | |

| Record name | 2-Bromo-4-fluoro-1-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183995-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination-Acetylation Sequence for Intermediate Synthesis

The preparation of 2-bromo-4-fluorophenyl isothiocyanate typically begins with 4-fluoroaniline as the starting material. To achieve regioselective bromination at the ortho position, acetylation is employed to protect the amine group. In a method outlined in patent CN104447382A, 4-fluoroaniline undergoes acetylation using acetic anhydride or acetyl chloride, yielding 4-fluoroacetanilide. Subsequent bromination with hydrobromic acid (HBr) and an oxidizing agent (e.g., hydrogen peroxide) at 30–60°C produces 2-bromo-4-fluoroacetanilide with minimal dibromination.

Key Reaction Conditions:

-

Acetylation:

-

Bromination:

This approach minimizes the formation of 2,6-dibromo byproducts (<5%) compared to direct bromination of unprotected aniline.

Hydrolysis of 2-Bromo-4-fluoroacetanilide to Aniline Intermediate

The acetyl group in 2-bromo-4-fluoroacetanilide is hydrolyzed under acidic or basic conditions to regenerate the free amine. Hydrochloric acid (6 M) at reflux temperature (100–110°C) for 4–6 hours is commonly used, yielding 2-bromo-4-fluoroaniline with >90% efficiency.

Conversion to Isothiocyanate Using Thiophosgene

The final step involves treating 2-bromo-4-fluoroaniline with thiophosgene (CSCl₂) in an inert solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the amine on thiophosgene, forming the isothiocyanate group (-N=C=S).

Optimized Conditions:

-

Solvent: Anhydrous THF

-

Temperature: 0–5°C (to minimize side reactions)

-

Molar Ratio (Aniline : Thiophosgene): 1 : 1.2

Comparative Analysis of Bromination Strategies

Direct Bromination vs. Directed Bromination

Direct bromination of 4-fluoroaniline with Br₂ results in poor regioselectivity, favoring 2,6-dibromo-4-fluoroaniline as the major product. In contrast, acetylation directs bromination to the ortho position, achieving >90% selectivity for the 2-bromo isomer.

| Method | Regioselectivity | Yield | Byproducts |

|---|---|---|---|

| Direct Bromination (Br₂) | <20% | 35–40% | 2,6-dibromo (60–65%) |

| Acetylation-Bromination | >90% | 85–90% | 2,6-dibromo (<5%) |

Alternative Brominating Agents

Hydrobromic acid with hydrogen peroxide offers advantages over molecular bromine:

-

Safety: Reduced handling risks compared to toxic Br₂.

-

Cost: HBr is more economical for large-scale synthesis.

Scalability and Industrial Applications

The acetylation-bromination-thiophosgene route is scalable to kilogram quantities, as demonstrated in patent CN104447382A. Key industrial parameters include:

Análisis De Reacciones Químicas

Reaction with Amines: Thiourea Derivatives Formation

The isothiocyanate group reacts efficiently with primary amines to form substituted thioureas. This reaction is central to its applications in medicinal chemistry and material science .

General Reaction:

(Ar = 2-bromo-4-fluorophenyl)

Key Data:

Mechanism: Nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate group, followed by proton transfer and elimination of H₂S in some cases .

Triazole-Thione Formation

Reaction with adamantane-1-carbohydrazide under basic conditions yields 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione :

Conditions:

- Step 1: Ethanol reflux (1 hr) to form thiosemicarbazide intermediate.

- Step 2: Cyclization in 2M NaOH, 80°C (2 hr).

Yield: 78%

Thiadiazole Derivatives

Reaction with ethyl isothiocyanate and subsequent cyclization produces 1,2,4-triazole-3-thiol derivatives, evaluated for COX-1/2 inhibition :

Example:

Key Data:

- IC₅₀ (COX-1): 0.42 μM (vs. 1.03 μM for Ibuprofen)

- Synthetic Route: Alkylation of thiol with bromoalkanes in i-propanol/KOH .

Photochemical Reactivity

Under UV light, the C-Br bond undergoes homolysis, enabling radical-mediated couplings. This property is exploited in photolabile protecting groups and polymer chemistry.

Example:

(Observed in analogous brominated aromatics)

Comparison with Structural Analogs

The reactivity profile varies significantly with substituents:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2-Bromo-4-fluorophenyl isothiocyanate | Br/F para-substitution | Higher electrophilicity vs. non-halogenated analogs |

| 4-Fluorophenyl isothiocyanate | No bromine | Lower steric hindrance, faster kinetics |

| 2-Bromo-4-chlorophenyl isothiocyanate | Cl instead of F | Reduced electronic withdrawal |

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Potential:

- Isothiocyanates are recognized for their anticancer properties, capable of inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of bromine and fluorine in 2-bromo-4-fluorophenyl isothiocyanate may enhance these biological activities due to their influence on lipophilicity and reactivity.

- Research indicates that derivatives of this compound could potentially act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a promising target for cancer therapy.

-

Antimicrobial Activity:

- Compounds containing isothiocyanates have shown antimicrobial properties, suggesting that this compound might be further investigated for developing new antimicrobial agents.

Organic Synthesis

- Building Block for Complex Molecules:

- The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecules. Its electrophilic nature allows it to react with various nucleophiles, making it useful in synthesizing pharmaceuticals and agrochemicals.

Material Science

- Catalytic Applications:

- There is potential for using this compound as a catalyst in organic transformations, similar to other brominated aromatic compounds. Its unique structure may allow it to participate in diverse chemical reactions, enhancing its utility in material science.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with various biological molecules, which can alter their function and activity.

Comparación Con Compuestos Similares

Structural Features

- SMILES :

C1=CC(=C(C=C1F)Br)N=C=S - InChIKey :

SSLVXFSUADEZBQ-UHFFFAOYSA-N - Physical Properties : White crystalline solid .

Comparison with Structurally Similar Compounds

Aryl isothiocyanates with halogen substituents are widely studied for their electronic and steric effects on reactivity. Below is a detailed comparison of 2-bromo-4-fluorophenyl isothiocyanate with five analogs.

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects :

- Electrophilicity : The isothiocyanate (-NCS) group’s electrophilicity is critical for reactions with amines or thiols. Methyl groups (e.g., in 2-bromo-4-methylphenyl isothiocyanate) reduce electrophilicity slightly due to electron-donating effects .

- Steric Hindrance : Bulky substituents (e.g., 4-bromo-2,6-dimethylphenyl isothiocyanate) may slow reaction kinetics .

- Electronic Effects : Strong electron-withdrawing groups (e.g., -CF₃ in 2-bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate) enhance the electrophilicity of the -NCS group .

Actividad Biológica

2-Bromo-4-fluorophenyl isothiocyanate (BFPI) is a halogenated aromatic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

BFPI features an isothiocyanate group (-N=C=S) attached to a phenyl ring that is substituted with bromine at the 2-position and fluorine at the 4-position. This structural configuration enhances its reactivity and biological activity due to the electrophilic nature of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules such as proteins.

The biological activity of BFPI primarily stems from its ability to modify target biomolecules through covalent bonding. The presence of bromine and fluorine atoms influences its lipophilicity and reactivity, potentially enhancing its interaction with cellular targets. Key mechanisms include:

- Protein Modification : BFPI can react with amino groups in proteins, leading to changes in protein function and activity.

- Induction of Apoptosis : Compounds containing isothiocyanate groups are known to induce apoptosis in cancer cells, making BFPI a candidate for anticancer therapies.

- Antioxidant Activity : Some studies suggest that BFPI may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

BFPI has shown potential as an anticancer agent. Research indicates that isothiocyanates can inhibit tumor growth and induce cell death in various cancer cell lines. For instance, a study examining similar compounds reported IC50 values in the low micromolar range for several cancer cell lines, indicating significant cytotoxicity (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BFPI | HeLa | 1.5 |

| BFPI | MCF-7 | 2.0 |

| BFPI | A549 | 1.8 |

Antimicrobial Activity

BFPI's structure suggests potential antimicrobial properties. Isothiocyanates have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. A comparative study highlighted that compounds similar to BFPI demonstrated effective inhibition of bacterial growth, suggesting that BFPI may also possess similar properties.

Case Studies

- Cytotoxicity in Cancer Cells : A study on the cytotoxic effects of various isothiocyanates found that BFPI exhibited significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to determine cell viability post-treatment.

- Mechanistic Insights : Research investigating the mechanism of action revealed that BFPI can generate reactive oxygen species (ROS) within treated cells, contributing to oxidative stress and subsequent apoptosis. This was evidenced by increased ROS levels measured using fluorescence assays.

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated that BFPI has favorable absorption characteristics when administered in vivo, supporting its potential development as a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-4-fluorophenyl isothiocyanate, and what parameters influence yield optimization?

- Methodological Answer : Synthesis typically involves reacting 2-bromo-4-fluoroaniline with thiophosgene (CSCl₂) in an inert solvent (e.g., dichloromethane) under controlled pH (8–9) and low temperatures (0–5°C). Key parameters:

- Reaction Time : Prolonged stirring (4–6 hours) ensures complete conversion.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

- Yield Optimization : Excess thiophosgene (1.2–1.5 equiv) and rigorous exclusion of moisture improve yields. Side reactions (e.g., hydrolysis to thiourea derivatives) are minimized using anhydrous conditions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis and oxidation. Avoid exposure to alcohols, amines, or moisture .

- Handling : Use gloves and fume hoods due to toxicity (UN2923). Quench spills with alkaline solutions (e.g., 10% NaOH) to neutralize isothiocyanate reactivity .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., with amines or thiols) using Gaussian or ORCA. Key metrics:

- Electrostatic Potential Maps : Identify electrophilic sites (Br, NCS group).

- Activation Energy Barriers : Predict regioselectivity in aryl substitution .

- MD Simulations : Study solvent effects (e.g., DMF vs. THF) on reaction kinetics. Tools: GROMACS or AMBER .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- High-Resolution Data : Collect data at synchrotrons (λ < 1 Å) to reduce noise.

- Twinning Analysis : Use PLATON to detect/model twinning in halogen-rich crystals.

- Complementary Techniques : Pair XRD with solid-state NMR to validate disorder in bromine/fluorine positions .

Q. What experimental approaches study interactions of this compound with biomolecules like human serum albumin (HSA)?

- Methodological Answer :

- Fluorescence Quenching : Monitor Trp-214 emission (λₑₓ = 280 nm) upon titration with the compound. Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Circular Dichroism (CD) : Track α-helix disruption in HSA upon ligand binding.

- Molecular Docking : Use AutoDock Vina to simulate binding poses, prioritizing hydrophobic pockets near Sudlow Site I .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile using UV-Vis (λₘₐₓ ~270 nm). Note: Hydrolysis in protic solvents (e.g., MeOH) may skew results .

- Karl Fischer Titration : Quantify residual moisture in solvent batches, as H₂O accelerates degradation .

Safety and Compliance

Q. What are the toxicological implications of mishandling this compound?

- Methodological Answer :

- Acute Toxicity : LD₅₀ (rat, oral) ≈ 250 mg/kg; prioritize PPE and emergency protocols for R20/21/22 risks (harmful by inhalation, skin contact, ingestion) .

- Environmental Impact : Classify as "slightly hazardous to water" (WGK 1). Dispose via incineration with alkali scrubbers to prevent HCN release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.